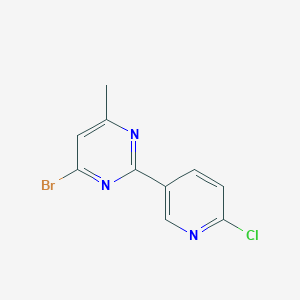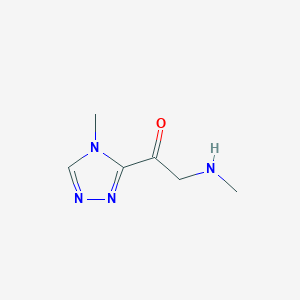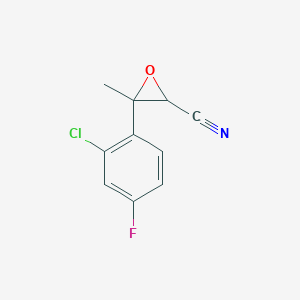
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound with significant interest in various scientific fields due to its unique structural properties. This compound features a combination of chloro, fluoro, and nitrile functional groups attached to an oxirane ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the nitrile group, followed by cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products
The major products formed from these reactions include various substituted oxiranes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and fluoro groups enhance the compound’s stability and reactivity, making it a potent agent in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 4-(2-Chloro-4-fluorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine
- 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering advantages over similar compounds in terms of versatility and efficiency .
Eigenschaften
Molekularformel |
C10H7ClFNO |
|---|---|
Molekulargewicht |
211.62 g/mol |
IUPAC-Name |
3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
InChI-Schlüssel |
KLOFTXCGNJWSAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)
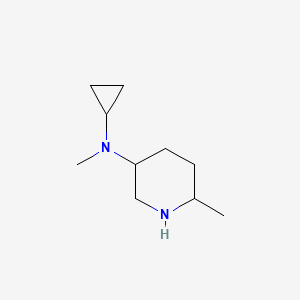
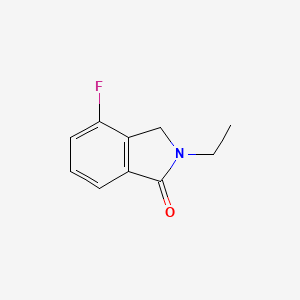


![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)

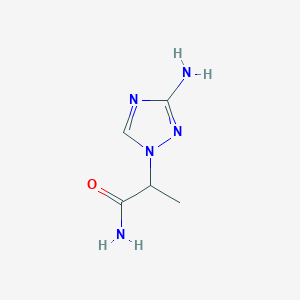
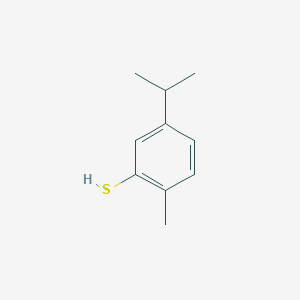
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
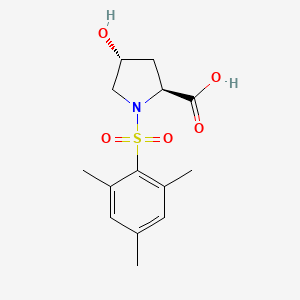
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
